![molecular formula C25H33N3O4 B2576096 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate CAS No. 876944-11-5](/img/structure/B2576096.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate, commonly known as CX546, is a potent and selective positive allosteric modulator of the AMPA receptor. AMPA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory. CX546 has been extensively studied for its potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases.
Wirkmechanismus
CX546 acts as a positive allosteric modulator of the AMPA receptor, which means it enhances the activity of the receptor in response to glutamate. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in synaptic plasticity, learning, and memory. By enhancing the activity of the AMPA receptor, CX546 can improve synaptic plasticity and enhance cognitive function and memory.
Biochemical and Physiological Effects:
CX546 has been shown to have a number of biochemical and physiological effects. It can enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. It can also increase the release of acetylcholine, a neurotransmitter involved in attention and memory. CX546 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
CX546 has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective positive allosteric modulator of the AMPA receptor, which means it can be used to study the role of the AMPA receptor in various physiological and pathological conditions. However, one limitation is that it can have off-target effects and may interact with other receptors and signaling pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of future directions for research on CX546. One direction is to study its potential use in treating other cognitive disorders and neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another direction is to develop more potent and selective positive allosteric modulators of the AMPA receptor that have fewer off-target effects. Finally, research could focus on the development of CX546 analogs that have improved pharmacokinetic properties and can be used in clinical trials.
Synthesemethoden
CX546 can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The first step involves the reaction of N-cyclohexyl-N-methylglycine with benzoyl chloride to form N-benzoyl-N-cyclohexyl-N-methylglycine. This intermediate is then reacted with cyanogen bromide to form N-benzoyl-N-cyclohexyl-N-methylglycine cyanide. The final step involves the reaction of N-benzoyl-N-cyclohexyl-N-methylglycine cyanide with ethyl chloroformate to form CX546.
Wissenschaftliche Forschungsanwendungen
CX546 has been extensively studied for its potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. CX546 has also been studied for its potential use in treating drug addiction and depression.
Eigenschaften
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[cyclohexyl(methyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-18(22(29)27-25(17-26)15-9-4-10-16-25)32-24(31)21-14-8-7-13-20(21)23(30)28(2)19-11-5-3-6-12-19/h7-8,13-14,18-19H,3-6,9-12,15-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXQNGOHRFUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=CC=C2C(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2576018.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide](/img/structure/B2576021.png)
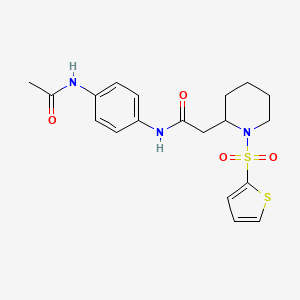
![3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2576027.png)
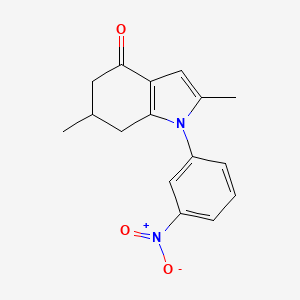

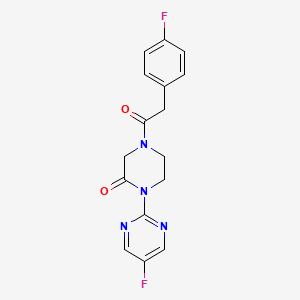
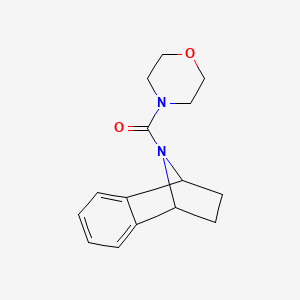
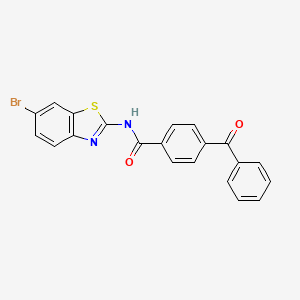
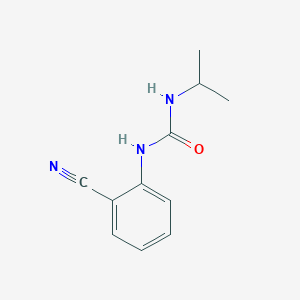
![N-(2-fluorophenyl)-2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2576035.png)
![7-hexyl-3-methyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576036.png)